molecular formula C11H8ClN3O2 B11866987 4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid

4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid

Cat. No.: B11866987
M. Wt: 249.65 g/mol
InChI Key: NTJHEUNBMKZKBL-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid is a bipyridine derivative with significant potential in various scientific fields. This compound features a bipyridine core, which is a versatile scaffold in coordination chemistry, and is functionalized with amino, chloro, and carboxylic acid groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The bipyridine core is first nitrated to introduce nitro groups, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include various substituted bipyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid involves its interaction with molecular targets, such as metal ions or biological macromolecules. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. The amino and chloro groups contribute to its binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, but lacks the functional groups present in 4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid.

    4,4’-Bipyridine: Another bipyridine isomer with different functionalization, leading to distinct chemical properties and applications.

    4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Shares some functional groups but has a different core structure, resulting in different reactivity and applications.

Uniqueness

4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid is unique due to its specific combination of functional groups and bipyridine core, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in coordination chemistry, drug development, and material science.

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

4-amino-3-chloro-6-pyridin-4-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H8ClN3O2/c12-9-7(13)5-8(15-10(9)11(16)17)6-1-3-14-4-2-6/h1-5H,(H2,13,15)(H,16,17)

InChI Key

NTJHEUNBMKZKBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=C(C(=C2)N)Cl)C(=O)O

Origin of Product

United States

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